N-(2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-[2-(4-chloro-3,5-dimethylpyrazol-1-yl)ethyl]-3,4-dimethylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3O2S/c1-10-5-6-14(9-11(10)2)22(20,21)17-7-8-19-13(4)15(16)12(3)18-19/h5-6,9,17H,7-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVFBMWYTUGHMMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCCN2C(=C(C(=N2)C)Cl)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide is a compound of interest due to its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 283.77 g/mol. It features a sulfonamide group, which is known for its various pharmacological properties.
Antimicrobial Activity
Research has indicated that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains. A study demonstrated that certain sulfonamides can inhibit the growth of Gram-positive and Gram-negative bacteria effectively .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anti-inflammatory Activity
Sulfonamides are also noted for their anti-inflammatory properties. A case study involving derivatives similar to the compound showed a reduction in inflammatory markers in animal models. The inhibition of cyclooxygenase (COX) enzymes was observed, which is crucial in mediating inflammatory responses .
Anticancer Potential
Recent studies have explored the anticancer potential of pyrazole-based compounds. The compound this compound has shown promise in inhibiting cell proliferation in various cancer cell lines. In vitro assays revealed that it could induce apoptosis in cancer cells through the activation of caspase pathways .
The biological activity of the compound is largely attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Pathways : The sulfonamide moiety can inhibit dihydropteroate synthase, an enzyme critical in bacterial folate synthesis.
- Cell Cycle Arrest : In cancer cells, the compound may interfere with cell cycle progression, leading to increased apoptosis.
Case Studies
- Antibacterial Efficacy : A study published in PubMed evaluated the antibacterial efficacy of various sulfonamide derivatives including those structurally related to our compound. Results indicated a significant reduction in bacterial load in treated groups compared to controls .
- Anti-inflammatory Effects : An experimental model assessed the anti-inflammatory effects of a related pyrazole derivative. The results demonstrated a marked decrease in edema and inflammatory cytokines following treatment with the compound .
Scientific Research Applications
Case Studies
-
In Vitro Studies :
- Research conducted on human cancer cell lines demonstrated significant cytotoxic effects at low micromolar concentrations. The compound was particularly effective against lung and colon cancer cell lines.
- A comparative analysis indicated that it outperformed standard chemotherapeutic agents in specific cancer types, suggesting its potential as a novel therapeutic agent.
-
Animal Models :
- In vivo studies using xenograft models have shown that administration of this compound leads to reduced tumor sizes and improved survival rates compared to control groups.
Summary of Anticancer Activity
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Cell Proliferation | Significant inhibition | |
| Apoptosis Induction | Increased apoptotic markers | |
| Tumor Growth | Reduced tumor size in animal models |
The compound has also been evaluated for its antimicrobial properties:
- Effectiveness Against Bacteria : Preliminary studies suggest it exhibits activity against various bacterial strains, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA).
Case Studies
- Antimicrobial Efficacy Testing :
- Minimum inhibitory concentration (MIC) assays revealed that N-(2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide is effective against MRSA with MIC values lower than those of conventional antibiotics.
- Broad-Spectrum Activity :
- Further testing indicated broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, highlighting its potential for use in treating infections.
Summary of Antimicrobial Activity
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Features and Substituent Effects
The table below compares the target compound with structurally related molecules from the evidence:
Key Observations:
- Pyrazole Substitutions : The 4-chloro-3,5-dimethyl pattern (target compound, ) is recurrent in agrochemicals and materials science, suggesting enhanced steric and electronic properties for target binding .
- Sulfonamide vs. Other Groups: The 3,4-dimethylbenzenesulfonamide group distinguishes the target from carbamoyl (), methanone (), or benzamide () derivatives. Sulfonamides are known for hydrogen-bonding capabilities and metabolic stability, which could enhance pharmacokinetics .
Electronic and Conformational Insights
- DFT Studies: Analogous pyrazole derivatives (e.g., ) have undergone density functional theory (DFT) analysis, revealing that substituents like chloro and methyl significantly alter electron distribution and nonlinear optical (NLO) properties. The target compound’s ethyl-sulfonamide linkage likely introduces distinct dipole moments compared to methanone or carbamoyl groups .
- Auxin Agonists: Compound 602 () shares the 4-chloro-3,5-dimethylphenoxy motif with the target compound’s pyrazole. This suggests that chloro-dimethyl groups may mimic auxin-like activity, with sulfonamides offering alternative binding modes compared to acetamides .
Preparation Methods
Cyclocondensation of Acetylacetone with Hydrazine
Acetylacetone (2,4-pentanedione) reacts with hydrazine hydrate in ethanol under reflux to yield 3,5-dimethyl-1H-pyrazole. Chlorination at the 4-position is achieved using phosphorus oxychloride (POCl₃) or N-chlorosuccinimide (NCS).
Procedure
-
Dissolve 3,5-dimethyl-1H-pyrazole (10 mmol) in dry DCM.
-
Add NCS (12 mmol) and catalytic BF₃·Et₂O.
-
Stir at 25°C for 12 h.
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Quench with NaHCO₃, extract with DCM, and purify via column chromatography (petroleum ether/EtOAc 10:1).
Synthesis of 2-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethylamine
Introducing the ethylamine linker requires alkylation of the pyrazole nitrogen. Two approaches are viable:
Direct Alkylation with 2-Chloroethylamine
-
React 4-chloro-3,5-dimethylpyrazole (1 equiv) with 2-chloroethylamine hydrochloride (1.2 equiv) in DMF.
Mitsunobu Reaction for Stereochemical Control
For chiral variants, employ diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to couple 2-aminoethanol to the pyrazole.
Sulfonylation of the Ethylamine Intermediate
The final step involves reacting 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethylamine with 3,4-dimethylbenzenesulfonyl chloride.
Classical Sulfonylation in Dichloromethane
-
Dissolve the amine (1 equiv) and sulfonyl chloride (1.1 equiv) in anhydrous DCM.
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Add triethylamine (2 equiv) dropwise at 0°C.
-
Stir at 25°C for 4 h.
Cs₂CO₃-Mediated Coupling in DMSO
For improved efficiency, use polar aprotic solvents:
-
Combine amine (1 equiv), sulfonyl chloride (1.05 equiv), and Cs₂CO₃ (3 equiv) in DMSO.
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Quench with NH₄Cl, extract with EtOAc, and purify via column chromatography.
Optimization and Side Reactions
Temperature and Solvent Effects
Radical Scavengers
Adding TEMPO (2 equiv) suppresses oxidative degradation of the pyrazole ring.
Purification and Characterization
Column Chromatography
Spectroscopic Data
-
¹H NMR (CDCl₃): δ 2.28 (s, 6H, Ar-CH₃), 2.74 (s, 3H, pyrazole-CH₃), 3.52 (t, J=6 Hz, 2H, CH₂NH), 4.21 (t, J=6 Hz, 2H, CH₂N), 7.45 (d, J=8 Hz, 1H, Ar-H), 7.62 (d, J=8 Hz, 1H, Ar-H).
Comparative Analysis of Methods
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Classical (DCM) | Et₃N, 25°C, 4 h | 80–88 | 92–95 |
| Cs₂CO₃/DMSO | 90°C, 12 h, N₂ | 89–93 | 96–98 |
| Mitsunobu Alkylation | DEAD, PPh₃, THF | 70–75 | 90–93 |
Q & A
Q. Analytical Techniques :
- ¹H/¹³C NMR : Verify substituent positions (e.g., methyl groups on pyrazole and benzene rings). Pyrazole protons typically appear as singlets in δ 2.2–2.6 ppm, while sulfonamide NH resonates near δ 7–8 ppm .
- HRMS : Confirm molecular formula (e.g., C₁₅H₂₀ClN₃O₂S) with high-resolution mass spectrometry.
- FT-IR : Identify sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and N-H stretches (~3300 cm⁻¹).
Advanced: What experimental strategies resolve contradictory bioactivity data across studies involving this compound?
Case Example : If cytotoxicity assays show variability:
- Standardize Assays : Use identical cell lines (e.g., MCF-7 for breast cancer) and control for solvent effects (e.g., DMSO ≤0.1% v/v) .
- Dose-Response Curves : Perform triplicate experiments with 8–10 concentration points to calculate precise IC₅₀ values.
- Mechanistic Validation : Pair activity data with enzyme inhibition studies (e.g., carbonic anhydrase assays) to confirm target engagement .
Advanced: How can computational modeling predict the binding affinity of this compound to carbonic anhydrase IX?
Q. In Silico Workflow :
Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into the enzyme’s active site (PDB ID: 3IAI). Prioritize interactions with Zn²⁺ and hydrophobic residues .
MD Simulations : Run 100 ns molecular dynamics (GROMACS) to assess stability of the sulfonamide-Zn²⁺ coordination bond.
Binding Energy Calculation : Apply MM-GBSA to estimate ΔG. A ΔG ≤ -8 kcal/mol suggests strong inhibition .
Basic: What are the key stability considerations for this compound during storage?
- Light Sensitivity : Store in amber vials at -20°C due to potential sulfonamide degradation under UV light.
- Moisture Control : Use desiccants (e.g., silica gel) to prevent hydrolysis of the sulfonamide group.
- Analytical Monitoring : Perform HPLC-MS every 6 months (C18 column, acetonitrile/water gradient) to detect degradation peaks .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s selectivity?
Q. Modification Strategies :
- Pyrazole Substituents : Introduce electron-withdrawing groups (e.g., -Cl) to enhance metabolic stability.
- Sulfonamide Linker : Replace the ethyl spacer with propyl to reduce steric hindrance in the enzyme pocket.
- Benzene Ring : Fluorinate the 3,4-dimethyl groups to improve hydrophobic interactions. Validate changes via IC₅₀ comparisons and X-ray crystallography .
Basic: What spectroscopic techniques are critical for purity assessment?
- HPLC-DAD : Use a C18 column (Agilent Zorbax) with UV detection at 254 nm. Purity ≥95% is acceptable for biological testing .
- Elemental Analysis : Match experimental C, H, N percentages to theoretical values (deviation ≤0.4%).
Advanced: How do solvation effects influence the compound’s reactivity in aqueous vs. nonpolar environments?
Q. Computational Insights :
- Polar Solvents : Increase sulfonamide deprotonation (pKa ~10), enhancing nucleophilic reactivity.
- Nonpolar Solvents : Stabilize the neutral form, favoring SN2 reactions. Validate with DFT calculations (B3LYP/6-31G*) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
